molecular formula C19H13ClO6 B3755461 allyl 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl carbonate

allyl 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl carbonate

Cat. No.: B3755461
M. Wt: 372.8 g/mol
InChI Key: UEPJWQYXVVEEGD-UHFFFAOYSA-N
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Description

In general, a compound’s description would include its molecular formula, structure, and possibly its purpose or role in various applications. For example, it could be used in pharmaceuticals, as a reagent in chemical reactions, or in the production of certain materials .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This analysis would involve a detailed look at the compound’s molecular structure. It could involve the use of various spectroscopic techniques, such as NMR, IR, and mass spectrometry, to determine the structure .


Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. It could involve looking at how the compound reacts with other substances, the products of these reactions, and the conditions under which these reactions occur .


Physical and Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve looking at the compound’s pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body) and pharmacodynamics (its effects on the body) .

Safety and Hazards

This would involve looking at the compound’s toxicity, potential health effects, and safety precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions for the compound. This could involve potential applications, improvements to its synthesis, or further studies into its properties .

Properties

IUPAC Name

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO6/c1-2-9-23-19(22)25-12-7-8-13-16(10-12)24-11-17(18(13)21)26-15-6-4-3-5-14(15)20/h2-8,10-11H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPJWQYXVVEEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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allyl 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl carbonate
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allyl 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl carbonate
Reactant of Route 3
allyl 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl carbonate
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allyl 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl carbonate
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allyl 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl carbonate
Reactant of Route 6
allyl 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl carbonate

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